

Pharmacological profile of (S)-(+)-Dimethindene maleate in vitro

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Compound of Interest

Compound Name: (S)-(+)-Dimethindene maleate

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An In-depth Technical Guide on the In Vitro Pharmacological Profile of **(S)-(+)-Dimethindene Maleate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Dimethindene is the dextrorotatory enantiomer of dimethindene, a molecule known for its antagonist activity at histamine and muscarinic receptors.[1] While the racemic mixture is used clinically, the individual enantiomers possess distinct pharmacological profiles. This document provides a comprehensive in vitro pharmacological profile of **(S)-(+)-Dimethindene maleate**, focusing on its receptor binding affinity, functional antagonist activity, and the signaling pathways it modulates. The data and protocols presented are collated from various scientific studies to serve as a technical guide for research and development professionals.

Receptor Binding Affinity Profile

The primary mechanism of action for any pharmacological agent is its direct interaction with cellular receptors. The binding affinity, typically quantified by the inhibition constant (K_i), indicates the concentration of a ligand required to occupy 50% of the receptors. Radioligand binding assays are the standard method for determining these values.

For (S)-(+)-Dimethindene, studies have been conducted on membranes from transfected cells (e.g., Chinese Hamster Ovary - CHO cells) expressing specific human receptor subtypes or from tissues known to be rich in the target receptors, such as the guinea-pig cerebral cortex.[2] [3] The affinity of (S)-(+)-Dimethindene for various muscarinic acetylcholine receptor (mAChR) subtypes and the histamine H1 receptor has been well-characterized. It demonstrates a notable selectivity for the M2 muscarinic receptor.[1][4]

Table 1: In Vitro Receptor Binding Affinities of (S)-(+)-Dimethindene

Receptor Target	pKi Value	Selectivity vs. M2	Reference(s)
Muscarinic M2	7.78	-	[1]
Muscarinic M1	7.08	5-fold	[1]
Muscarinic M3	6.70	12-fold	[1]
Muscarinic M4	7.00	6-fold	[1]
Muscarinic M5	6.22	36-fold	[3]
Histamine H1	7.16 - 7.48	-	[3]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values (Ki(other)/Ki(M2)).

Functional Antagonist Activity

Beyond binding, it is crucial to determine the functional consequence of the ligand-receptor interaction. Functional assays measure the ability of a compound to inhibit the response elicited by an agonist. The antagonist potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Functional studies, such as those using isolated guinea pig ileum preparations, confirm the antagonist properties of (S)-(+)-Dimethindene at both muscarinic and histamine H1 receptors. [2][5]

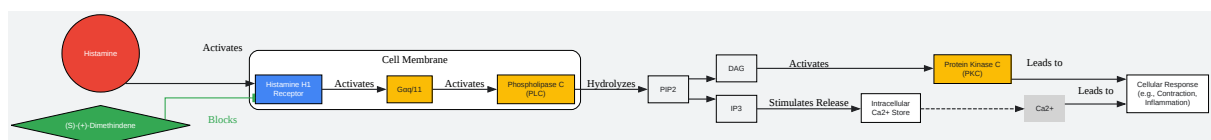
Table 2: In Vitro Functional Antagonist Potency of (S)-(+)-Dimethindene

Receptor Target	Assay System	pA2 Value	Reference(s)
Muscarinic M2	-	7.86 / 7.74	[1]
Muscarinic M1	-	6.83 / 6.36	[1]
Muscarinic M3	-	6.92 / 6.96	[1]
Histamine H1	Guinea Pig Ileum	7.48	[1]

Modulated Signaling Pathways

(S)-(+)-Dimethindene exerts its effects by blocking the canonical signaling pathways associated with its target receptors, which are both G-protein-coupled receptors (GPCRs).[6]

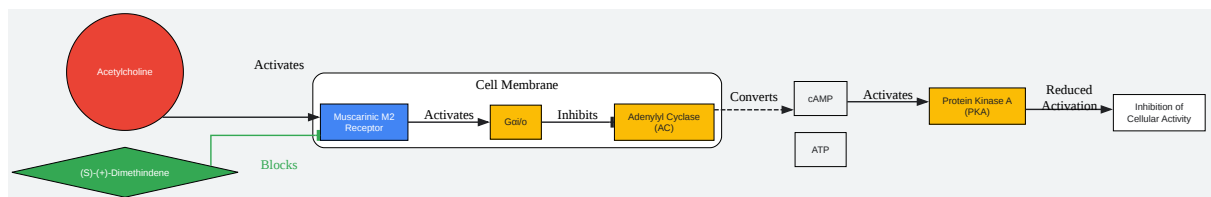
- Histamine H1 Receptor: The H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). (S)-(+)-Dimethindene blocks this cascade by preventing histamine from binding.[6][7]

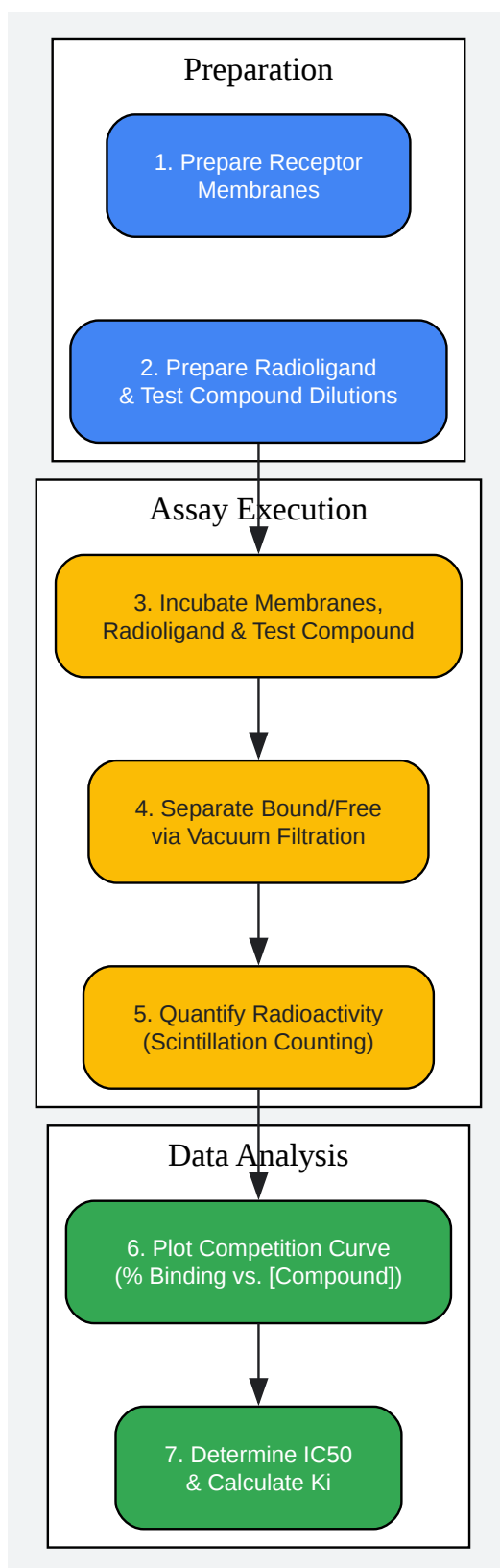


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Caption: Antagonism of the Gq-coupled H1 receptor pathway by (S)-(+)-Dimethindene.

- **Muscarinic M2 Receptor:** The M2 receptor is coupled to the Gi/o family of G-proteins. When activated by acetylcholine, the G α i subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ subunit can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs). (S)-(+)-Dimethindene acts as a selective antagonist at this receptor, preventing acetylcholine-mediated inhibition of cAMP production.





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